PEG5 Linker Length: Extended Reach and Differentiation from PEG3 Analogs
Thalidomide 4'-ether-PEG5-amine features a five-unit polyethylene glycol (PEG5) linker that provides a calculated extended end-to-end distance of approximately 2.5–3.0 nm (25–30 Å), based on the average monomer length of 0.35 nm for PEG and the chain flexibility. In contrast, the shorter PEG3 analog (Thalidomide 4'-ether-PEG3-amine) offers a reduced reach of ~1.5–1.8 nm [1]. This difference in spatial separation is functionally meaningful: studies on CRBN-based PROTACs have established that linker length directly modulates GSPT1 degradation, with certain PEG lengths yielding potent degradation while others exhibit minimal activity, underscoring that linker length is not a neutral parameter [2]. The ideal PROTAC linker length typically falls within the range of 12–20 carbons (approximately 1.5–2.5 nm), and PEG5 approaches the upper end of this window, providing greater conformational flexibility to accommodate diverse target geometries .
| Evidence Dimension | Linker length (approximate end-to-end distance) |
|---|---|
| Target Compound Data | ~2.5–3.0 nm (calculated for PEG5; 5 × 0.35 nm) |
| Comparator Or Baseline | Thalidomide 4'-ether-PEG3-amine: ~1.5–1.8 nm (calculated for PEG3; 3 × 0.35 nm) |
| Quantified Difference | Approximately 1.0–1.2 nm longer reach (60–80% increase) |
| Conditions | Calculated based on standard PEG monomer length of ~0.35 nm; flexible chain behavior assumed. |
Why This Matters
The extended reach of PEG5 enables the degrader to span larger distances between the CRBN E3 ligase and the target protein, potentially accommodating a wider variety of warhead geometries and increasing the probability of forming a productive ternary complex.
- [1] Lee, H., et al. PEG monomer length: 0.35 nm per ethylene glycol unit. (Standard polymer physics value). View Source
- [2] Bogard, A., et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026; 265: 116090. View Source
